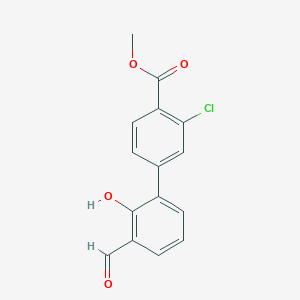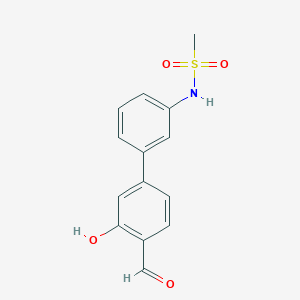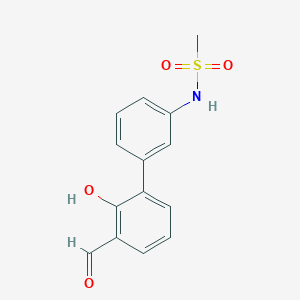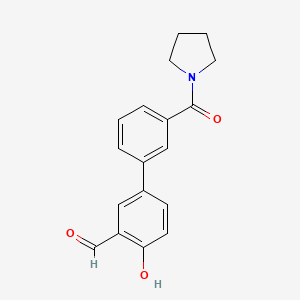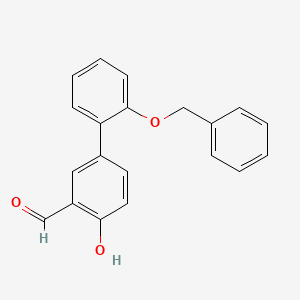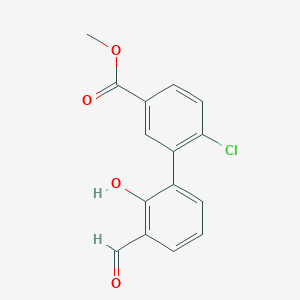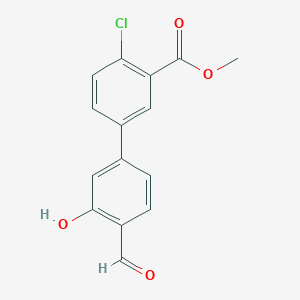
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 265.63 g/mol and a melting point of 101-103 °C. This compound is highly soluble in water and ethanol and is used in a variety of applications, including as a reagent in organic synthesis and as a fluorescent dye in biochemical assays. In
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) is not fully understood. However, it is believed that the compound acts as a fluorescent dye in biochemical assays. This is due to its ability to absorb light in the visible range and emit light in the near-infrared range. This allows the compound to be used as a fluorescent marker in a variety of applications, such as in the detection of proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) are not well-understood. However, it is believed that the compound may have some effects on the nervous system, as it has been shown to inhibit the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and other functions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) in lab experiments provides several advantages. The compound is easy to synthesize, highly soluble in water and ethanol, and has a high purity of 95%. Additionally, the compound can be used as a fluorescent marker in a variety of applications, making it a useful tool for researchers. However, the compound is not without its limitations. It is toxic and should be handled with care. Additionally, the mechanism of action and biochemical and physiological effects of the compound are not fully understood, making it difficult to predict the effects of its use in experiments.
Zukünftige Richtungen
The future directions of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) are numerous. It could be used in the development of new fluorescent markers for biochemical assays, as well as for the synthesis of new compounds. Additionally, further research into the mechanism of action and biochemical and physiological effects of the compound could lead to new applications in medicine and other fields. Finally, the compound could be used to develop new methods for organic synthesis, as well as for the synthesis of other compounds.
Synthesemethoden
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) can be synthesized from commercially available starting materials through a series of steps. The first step is the condensation of 4-chloro-3-methoxycarbonylphenol with formaldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction produces the desired compound in high yields. The second step is the purification of the crude product by recrystallization from ethanol. This process yields the pure compound with a 95% purity.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a fluorescent dye in biochemical assays. It has also been used in the synthesis of other compounds, such as 4-chloro-3-methoxycarbonyl-2-formylphenyl-3-methyl-1,2,3-triazole and 4-chloro-3-methoxycarbonyl-2-formylphenyl-3-methyl-1,2,4-triazole.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-6-9(4-5-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWRIEVZLKXTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685361 |
Source


|
| Record name | Methyl 4-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261898-37-6 |
Source


|
| Record name | Methyl 4-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

